N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide
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Overview
Description
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide” is a complex organic compound that features a benzothiazole ring, a fluorophenylsulfonamido group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the dimethyl groups: Methylation of the benzothiazole ring can be performed using methyl iodide in the presence of a base.
Sulfonamide formation: The 4-fluorophenylsulfonyl chloride can be reacted with an amine to form the sulfonamide group.
Coupling reactions: The benzothiazole derivative can be coupled with the sulfonamide and benzamide moieties using appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the sulfonamide to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, especially if there are activating groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products would depend on the specific reactions but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for specific enzymes, useful in biochemical studies.
Fluorescent Probes: The fluorophenyl group could be utilized in designing fluorescent probes for imaging studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Agents: Possible applications as antimicrobial or antifungal agents.
Industry
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Polymer Additives: Potential use as an additive in polymer formulations to enhance properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzothiazolyl)-2-(4-fluorophenylsulfonamido)benzamide
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
Uniqueness
- Structural Features : The presence of both the benzothiazole and fluorophenylsulfonamido groups in the same molecule.
- Biological Activity : Unique interactions with biological targets due to the specific arrangement of functional groups.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-13-11-19-20(12-14(13)2)30-22(24-19)25-21(27)17-5-3-4-6-18(17)26-31(28,29)16-9-7-15(23)8-10-16/h3-12,26H,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVLMYJOBVEVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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